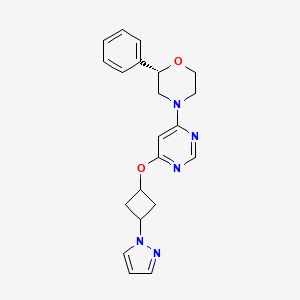![molecular formula C22H34O2 B10828859 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabigerohexane can be synthesized through a series of chemical reactions starting from hexanoic acid. The process involves the use of enzymes such as acyl-activating enzyme, tetraketide synthase, olivetolic acid cyclase, and prenyltransferase to convert hexanoic acid to cannabigerolic acid, which is then decarboxylated to form cannabigerohexane .
Industrial Production Methods
The industrial production of cannabigerohexane typically involves biosynthesis using engineered yeast strains. These yeast strains are integrated with the pathway of genes encoding the necessary enzymes to convert hexanoic acid to cannabigerolic acid, which is subsequently decarboxylated to produce cannabigerohexane .
Chemical Reactions Analysis
Types of Reactions
Cannabigerohexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cannabigerohexane can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Cannabigerohexane has a wide range of scientific research applications, including:
Mechanism of Action
Cannabigerohexane exerts its effects through interactions with various molecular targets and pathways, including:
Cannabinoid Receptors (CB1/CB2): It interacts with these receptors to modulate various physiological processes.
α2-Adrenergic Receptor: It affects this receptor to influence neurotransmitter release and other functions.
Serotonin 5-HT1A Receptor: It modulates this receptor to impact mood and anxiety.
Peroxisome Proliferator-Activated Receptors (PPAR): It activates these receptors to regulate gene expression and metabolic processes.
Comparison with Similar Compounds
Cannabigerohexane is similar to other cannabinoids such as cannabigerol, cannabidiol, and tetrahydrocannabinol. it has unique properties that distinguish it from these compounds:
Cannabigerol (CBG): Cannabigerohexane is a hexyl-chain homolog of cannabigerol, meaning it has a longer carbon chain, which may affect its biological activity and pharmacokinetics.
Cannabidiol (CBD): Unlike cannabidiol, cannabigerohexane does not have psychoactive effects and may have different therapeutic applications.
Tetrahydrocannabinol (THC): Cannabigerohexane does not produce the psychoactive effects associated with tetrahydrocannabinol, making it a potential candidate for therapeutic use without the risk of intoxication.
Conclusion
Cannabigerohexane is a compound of significant interest in cannabinoid research due to its structural similarity to other cannabinoids and its potential therapeutic applications. Its unique properties and interactions with various molecular targets make it a promising candidate for further research and development in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C22H34O2/c1-5-6-7-8-12-19-15-21(23)20(22(24)16-19)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23-24H,5-9,11-12,14H2,1-4H3/b18-13+ |
InChI Key |
QPUHYZGLKQWEKI-QGOAFFKASA-N |
Isomeric SMILES |
CCCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


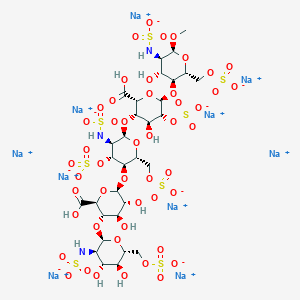
![1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828784.png)

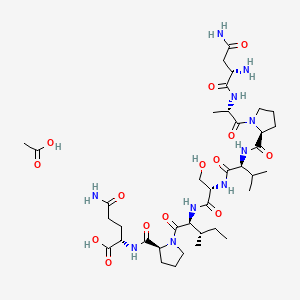

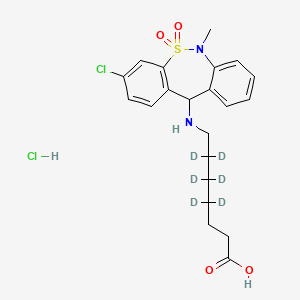
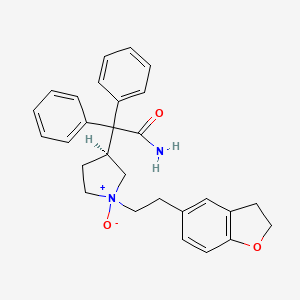


![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)

